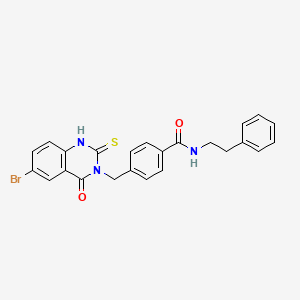
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide is a useful research compound. Its molecular formula is C24H20BrN3O2S and its molecular weight is 494.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound has drawn attention for its potential applications in cancer therapy due to its inhibitory effects on specific protein targets involved in cell proliferation.
Molecular Structure
The molecular formula of the compound is C21H22BrN3O2S, with a molecular weight of approximately 426.37 g/mol . The structure features a thioxo group , a bromine atom , and a benzamide moiety , which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22BrN3O2S |
| Molecular Weight | 426.37 g/mol |
| Chemical Class | Quinazoline derivative |
| Key Functional Groups | Thioxo, Bromine, Benzamide |
Research indicates that this compound primarily acts as an inhibitor of Polo-like kinase 1 (Plk1) , a crucial regulator of cell division and mitosis. Inhibition of Plk1 has been linked to significant anti-proliferative effects on cancer cell lines that overexpress this kinase. This suggests that the compound may serve as a promising candidate for the development of novel anticancer therapies.
Biological Activity
Several studies have evaluated the biological activity of this compound:
-
Anticancer Properties :
- The compound has demonstrated significant cytotoxicity against various cancer cell lines, particularly those exhibiting high levels of Plk1 expression. For instance, in vitro assays showed that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells.
- A study highlighted its effectiveness against breast cancer cell lines, indicating potential for further development in targeting specific cancer types .
-
Mechanistic Studies :
- Inhibition assays confirmed that the compound effectively disrupts Plk1 activity, leading to cell cycle arrest at the G2/M phase. This effect was corroborated by flow cytometry analyses which showed increased populations of cells in this phase following treatment .
-
Structure-Activity Relationship (SAR) :
- Variations in the chemical structure of quinazoline derivatives have been shown to influence their biological activity significantly. Modifications such as the introduction of different substituents on the benzamide moiety can enhance or diminish the anticancer properties observed .
Case Studies and Research Findings
A review of literature reveals several case studies that explore the biological activity of related quinazoline derivatives:
-
Study on Quinazoline Derivatives :
An investigation into various quinazoline derivatives revealed that modifications at the 6-position (like bromination) enhanced their anticancer properties by increasing binding affinity to Plk1 . -
Comparative Analysis :
A comparative study between different quinazoline derivatives indicated that those containing thioxo groups exhibited superior anti-proliferative effects compared to their oxo counterparts, suggesting that the thioxo functionality is critical for their biological activity .
属性
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O2S/c25-19-10-11-21-20(14-19)23(30)28(24(31)27-21)15-17-6-8-18(9-7-17)22(29)26-13-12-16-4-2-1-3-5-16/h1-11,14H,12-13,15H2,(H,26,29)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMXXKWEQJSODW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













